molecular formula C7H13N3O B3379052 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1510879-45-4

1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No. B3379052
CAS RN: 1510879-45-4
M. Wt: 155.20
InChI Key: PBOCCKDVSPHWML-UHFFFAOYSA-N
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Description

1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a compound that likely contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is a common structure in many pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of similar triazole compounds often involves click chemistry, a type of chemical reaction that joins small units together in a wide variety of materials . One common method is the Suzuki–Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a triazole ring, which contains two nitrogen atoms and three carbon atoms . The exact structure of 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol would need to be determined through methods such as NMR or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involving similar triazole compounds often involve the formation or modification of the triazole ring . The exact reactions that 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol undergoes would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Similar compounds are often solids that are highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with biological targets. For example, some triazole derivatives have shown inhibition potential against the carbonic anhydrase-II enzyme .

Future Directions

Triazole compounds have a broad range of applications in various fields, including pharmaceuticals, agrochemicals, and material sciences . Therefore, the development and study of new triazole compounds, like 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, could have significant implications for these fields.

properties

IUPAC Name

1-(1-propan-2-yltriazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(2)10-4-7(6(3)11)8-9-10/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOCCKDVSPHWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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